Dipropyl phosphorochloridite
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14ClO2P |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
chloro(dipropoxy)phosphane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 |
InChI Key |
ZDFNYOHXQMMCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OCCC)Cl |
Origin of Product |
United States |
Physicochemical Properties and Spectroscopic Data of Dipropyl Phosphorochloridite
General Physical Properties
This compound is a chemical intermediate with specific physical attributes. The following table summarizes its key physical properties.
| Property | Value |
| CAS Number | 20003-39-8 |
| Molecular Formula | C₆H₁₄ClO₂P |
| Molecular Weight | 184.603 g/mol lookchem.com |
This table presents the fundamental physical constants of this compound.
Spectroscopic Data
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a related compound, dipropyl ether, the protons on the carbon adjacent to the oxygen atom exhibit a downfield shift to approximately 3.37-3.4 ppm. libretexts.orgopenstax.org The protons of the methylene (B1212753) group next to the ether oxygen appear as a triplet, while the other propyl protons are found further upfield. libretexts.org This provides a basis for predicting the spectrum of this compound, where similar shifts would be expected for the propyl groups.
³¹P NMR Spectroscopy
The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. For phosphite (B83602) esters, the chemical shifts typically appear in a characteristic region of the spectrum, providing direct evidence for the trivalent phosphorus center.
Infrared (IR) Spectroscopy
Infrared spectroscopy of organophosphorus compounds reveals characteristic absorption bands. For ethers, a strong C-O stretching vibration is typically observed between 1000 and 1300 cm⁻¹. libretexts.org In the case of this compound, one would expect to see absorptions corresponding to the P-O-C and P-Cl bonds, in addition to the C-H stretching and bending vibrations of the propyl groups. libretexts.org
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organophosphorus compounds, fragmentation often involves cleavage of the P-O, P-C, and P-Cl bonds, leading to characteristic fragment ions that can be used to deduce the structure of the parent molecule. nih.gov For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments. docbrown.info
Mechanistic Aspects of Dipropyl Phosphorochloridite Reactions
Nucleophilic Substitution at the Phosphorus Center
The core reactivity of dipropyl phosphorochloridite involves nucleophilic substitution at the phosphorus(III) center, where the chloride ion acts as a leaving group. These reactions generally proceed via an addition-elimination pathway, often involving a transient pentacoordinate intermediate. idc-online.com The specific nature of the nucleophile dictates the reaction conditions and the ultimate products formed.
This compound is sensitive to moisture and undergoes hydrolysis. wikipedia.org This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile. The process begins with the nucleophilic attack of a water molecule on the electrophilic phosphorus atom. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield dipropyl phosphite (B83602).
The rate of this reaction is significantly influenced by the reaction medium. For instance, in ethanolysis, the rate increases with higher water concentrations, indicating a hydrolysis-dominated pathway. vulcanchem.com The presence of acid can catalyze the hydrolysis, likely by protonating the oxygen atom of the dipropoxy group, which would enhance the electrophilicity of the phosphorus center. vulcanchem.comresearchgate.net
Table 1: Factors Influencing the Hydrolysis of Phosphorochloridites
| Factor | Observation | Implication | Citation |
|---|---|---|---|
| Water Concentration | Rate of solvolysis in ethanol (B145695) increases proportionally with water content. | Suggests a hydrolysis-dominated pathway where water is the primary nucleophile. | vulcanchem.com |
| Acid Catalysis | Addition of acids like sulfuric or perchloric acid accelerates solvolysis. | Protonation of the phosphorus compound increases its electrophilicity, facilitating nucleophilic attack. | vulcanchem.com |
| Solvent | Hydrolysis stability is a critical issue for related phosphoramidites used in aqueous environments like hydroformylation. | The solvent can participate in the reaction and influence the stability and reaction pathway. | researchgate.net |
This compound reacts readily with hydroxyl-containing compounds such as alcohols and the sugar moieties of nucleosides. This reaction, known as phosphitylation, is fundamental in the synthesis of phosphite triesters and is a cornerstone of oligonucleotide synthesis. wikipedia.orgumich.edu
With simple alcohols, the reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, displacing the chloride ion to form a new P-O bond. wikipedia.org This can be considered a form of alcoholysis. For example, the reaction with ethanol yields triethyl phosphite through an intermediate mixed phosphite. vulcanchem.com
In the context of nucleoside chemistry, a protected nucleoside with a free hydroxyl group is reacted with a phosphorochloridite like this compound in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine or 2,6-lutidine) to neutralize the HCl produced. wikipedia.orgnih.gov This results in a phosphite triester intermediate. umich.edu This intermediate is then typically oxidized to the more stable phosphate(V) state using reagents like aqueous iodine or peroxides. umich.edu The choice of protecting groups on the nucleoside is critical to ensure regioselectivity, for example, to target the 5'-hydroxyl group specifically. umich.eduresearchgate.net
Table 2: General Scheme for Nucleoside Phosphitylation
| Step | Reactants | Product | Purpose | Citation |
|---|---|---|---|---|
| 1. Phosphitylation | Protected Nucleoside, this compound, Base | Nucleoside Phosphite Triester | Formation of a P-O bond at a specific hydroxyl group. | umich.eduwikipedia.org |
| 2. Oxidation | Nucleoside Phosphite Triester, Oxidizing Agent (e.g., I₂, H₂O₂) | Nucleoside Phosphate (B84403) Triester | Conversion of the P(III) center to the more stable P(V) state. | umich.edu |
| 3. Deprotection | Protected Nucleoside Phosphate Triester | Nucleoside Monophosphate | Removal of protecting groups to yield the final product. | umich.edu |
Amines and their derivatives, including amino acids, are effective nucleophiles that react with this compound to form phosphoramidites. The lone pair of electrons on the nitrogen atom attacks the phosphorus center, leading to the displacement of the chloride ion and the formation of a P-N bond. molaid.com These reactions are typically carried out in the presence of a base to scavenge the HCl byproduct. mnstate.edu
The reaction mechanism involves a direct nucleophilic substitution at the phosphorus center. nih.gov Both primary and secondary amines can be used, yielding the corresponding N-substituted phosphoramidites. mnstate.edu
The synthesis of amino acid derivatives can also be achieved. The amino group of an amino acid ester can react with phosphorochloridites. This approach is valuable for creating modified amino acids or for introducing phosphorus-containing moieties into peptides. organic-chemistry.orgnih.gov The carboxyl group of the amino acid is typically protected as an ester to prevent it from competing in the reaction. nih.gov
Chalcogen Transfer Processes
The trivalent phosphorus center of this compound and its derivatives is readily oxidized to the pentavalent state. Chalcogen transfer reactions, involving the addition of oxygen, sulfur, or selenium, are common methods to achieve this transformation. wikipedia.orgtaylorandfrancis.com
These processes involve the attack of the phosphorus lone pair on the chalcogen atom. For instance, reaction with elemental sulfur (S₈) or selenium (Se) results in the formation of the corresponding dipropyl phosphorochloridothioate or dipropyl phosphorochloridoselenoate, respectively. wikipedia.orgnih.gov These reactions are often stereospecific, proceeding with retention of configuration at the phosphorus center. wikipedia.org
Chalcogen transfer is a critical step in many synthetic applications, particularly in the synthesis of modified oligonucleotides where phosphorothioate (B77711) or phosphoroselenoate linkages are desired to enhance properties like nuclease resistance. umich.edunih.gov The choice of chalcogen transfer agent can be critical for reaction efficiency and compatibility with other functional groups present in the molecule. uliege.be
Table 3: Chalcogen Transfer Reactions
| Chalcogen | Typical Reagent | Product Type | Significance | Citation |
|---|---|---|---|---|
| Oxygen | I₂/H₂O, H₂O₂, tert-Butyl hydroperoxide | Phosphorochloridate | Stabilization of the phosphorus center to P(V). | umich.edunih.gov |
| Sulfur | Elemental Sulfur (S₈), Phenylacetyl disulfide | Phosphorochloridothioate | Synthesis of phosphorothioate analogues of nucleic acids. | umich.eduresearchgate.net |
| Selenium | Elemental Selenium (Se), Potassium selenocyanate (B1200272) | Phosphorochloridoselenoate | Creation of phosphoroselenoate linkages for structural and therapeutic studies. | wikipedia.orgnih.gov |
Stereochemical Outcomes and Configurational Stability at Phosphorus
When this compound reacts with chiral, non-racemic nucleophiles, or when the reaction creates a new stereocenter at phosphorus, the stereochemical outcome is of paramount importance. Nucleophilic substitution at a tricoordinate phosphorus(III) center can proceed through different mechanistic pathways, leading to either inversion or retention of configuration. mdpi.comresearchgate.net
The stereochemical course is often explained by the addition-elimination (A-E) mechanism, which involves a pentacoordinate trigonal bipyramidal (TBP) intermediate. mdpi.com The stereochemistry of the final product depends on the relative positions of the incoming nucleophile and the leaving group in this TBP intermediate and whether pseudorotation occurs. However, many reactions of P(III) chlorides are believed to proceed via a more direct Sₙ2-like mechanism at phosphorus (Sₙ2-P), which typically results in inversion of configuration. mdpi.comresearchgate.net
For example, studies on related cyclic systems have shown that reactions with many nucleophiles proceed with a high degree of stereoselectivity, often with complete inversion of configuration at the phosphorus atom. mdpi.com However, retention of configuration is also possible, particularly in reactions involving certain fluorides or when the reaction proceeds through a different pathway. mdpi.com
The products of these reactions, which are often P-chiral tetracoordinate phosphorus compounds, generally exhibit high configurational stability. researchgate.net Tertiary phosphine (B1218219) oxides and esters of chiral phosphorus acids are known to be configurationally stable, although racemization can sometimes occur under harsh conditions, such as heating. researchgate.net This stability is crucial for the application of these compounds in areas like asymmetric catalysis. nih.govrsc.org
Transformations and Derivative Synthesis Via Dipropyl Phosphorochloridite
Synthesis of Phosphite (B83602) Esters and Their Derivatives
The reaction of dipropyl phosphorochloridite with alcohols is a primary method for the synthesis of mixed phosphite triesters. This transformation typically proceeds in the presence of a base, such as a tertiary amine (e.g., pyridine (B92270) or triethylamine), which serves to neutralize the hydrogen chloride byproduct. wikipedia.org The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of this compound, leading to the displacement of the chloride ion.
The resulting mixed phosphite esters are valuable intermediates themselves. They can undergo oxidation to the corresponding phosphate (B84403) esters. wikipedia.org Furthermore, they are susceptible to the Michaelis-Arbuzov reaction, which converts the phosphite ester into a phosphonate (B1237965) upon reaction with an alkyl halide. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-P bond formation. acs.org
Another significant reaction of phosphite esters is transesterification. wikipedia.org This equilibrium-driven process allows for the exchange of the alkoxy groups on the phosphorus atom by heating with a different alcohol. wikipedia.org This method can be employed to synthesize a variety of symmetrical and unsymmetrical phosphite esters.
Table 1: Examples of Phosphite Ester Synthesis from this compound
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Ethanol (B145695) | Pyridine | Triethyl phosphite |
| This compound | Phenol | Triethylamine (B128534) | Dipropyl phenyl phosphite |
| This compound | Benzyl alcohol | 2,6-Lutidine | Benzyl dipropyl phosphite |
Preparation of Phosphonates and Phosphinates
This compound is a key precursor for the synthesis of phosphonates and phosphinates, primarily through the Michaelis-Arbuzov reaction. wikipedia.org In a typical Arbuzov reaction, a trialkyl phosphite, which can be prepared from this compound and an alcohol, reacts with an alkyl halide. The reaction proceeds via a phosphonium (B103445) salt intermediate that subsequently dealkylates to form the phosphonate. wikipedia.org
A more direct route to phosphonates involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds. This approach facilitates the formation of a phosphorus-carbon bond directly from the phosphorochloridite.
The synthesis of phosphinates from this compound involves a two-step process. First, reaction with a Grignard reagent (R'MgX) yields a phosphonite ester, (PrO)₂PR'. Subsequent reaction of this intermediate with an alkyl halide (R''X) in a Michaelis-Arbuzov type reaction affords the phosphinate, (PrO)P(O)(R')(R''). wikipedia.org
Table 2: Synthesis of Phosphonates and Phosphinates
| Starting Material | Reagent(s) | Product Type | Example Product |
| Tripropyl phosphite (from this compound) | Methyl iodide | Phosphonate | Dipropyl methylphosphonate |
| This compound | Phenylmagnesium bromide, then Ethyl iodide | Phosphinate | Propyl ethylphenylphosphinate |
| This compound | Enolate of acetone | β-Keto phosphonate | Dipropyl (2-oxopropyl)phosphonate |
Formation of Phosphorothioates and Phosphoroselenoates
The synthesis of phosphorothioates and phosphoroselenoates from this compound typically involves a two-step sequence. First, the phosphorochloridite is reacted with an alcohol or amine to form the corresponding phosphite ester or phosphoramidite (B1245037). This trivalent phosphorus intermediate is then treated with a sulfurizing or selenizing agent.
Elemental sulfur is a common reagent for the conversion of phosphites to phosphorothioates. beilstein-journals.org The reaction proceeds readily, often at room temperature or with gentle heating. Alternatively, other sulfur transfer reagents can be employed.
For the synthesis of phosphoroselenoates, elemental selenium can be used in a similar fashion to sulfur. wikipedia.org The reaction involves the oxidation of the P(III) center to a P(V) species with the concomitant formation of a P=Se double bond. These reactions are often stereospecific, with retention of configuration at the phosphorus center. wikipedia.org
Table 3: Synthesis of Phosphorothioates and Phosphoroselenoates
| P(III) Intermediate | Chalcogenating Agent | Product |
| Tripropyl phosphite | Elemental Sulfur | O,O,O-Tripropyl phosphorothioate (B77711) |
| Dipropyl N,N-diethylphosphoramidite | Elemental Sulfur | O,O-Dipropyl N,N-diethylphosphoramidothioate |
| Tripropyl phosphite | Elemental Selenium | O,O,O-Tripropyl phosphoroselenoate |
| Dipropyl N,N-diethylphosphoramidite | Potassium Selenocyanate (B1200272) | O,O-Dipropyl N,N-diethylphosphoramidoselenoate |
Synthesis of Phosphoramidites and Related Amidophosphorus Compounds
This compound is a crucial reagent for the synthesis of phosphoramidites, which are widely used in automated oligonucleotide synthesis. wikipedia.orgresearchgate.net The reaction involves the treatment of this compound with a primary or secondary amine in the presence of a base to scavenge the HCl produced. nih.gov The choice of amine determines the nature of the resulting phosphoramidite. entegris.com
The reactivity of the P-Cl bond allows for the facile introduction of a P-N bond. These phosphoramidite derivatives are generally stable enough for purification and subsequent use but are activated by weak acids, such as tetrazole, during the coupling step in nucleic acid synthesis. wikipedia.org
Beyond simple phosphoramidites, this compound can be used to create a variety of amidophosphorus compounds. For instance, reaction with bifunctional molecules containing both an alcohol and an amine group can lead to the formation of cyclic phosphoramidites, depending on the reaction conditions and the structure of the bifunctional reactant.
Table 4: Synthesis of Phosphoramidites
| Amine | Base | Product |
| Diethylamine | Triethylamine | Dipropyl N,N-diethylphosphoramidite |
| Aniline | Pyridine | Dipropyl N-phenylphosphoramidite |
| Morpholine | Diisopropylethylamine | Dipropyl morpholinophosphoramidite |
Generation of Phosphorylated Amino Acids and Peptides
This compound and its derivatives are instrumental in the synthesis of phosphopeptides, which are essential tools for studying protein phosphorylation. nih.govd-nb.info The general strategy involves the phosphorylation of a protected amino acid or a peptide chain. nih.gov
One common method is the "phosphite-triester" approach. In this method, a protected amino acid with a free hydroxyl group (e.g., serine, threonine, or tyrosine) is reacted with a phosphitylating agent derived from this compound, such as a phosphoramidite. researchgate.net This reaction forms a phosphite triester intermediate, which is then oxidized to the corresponding phosphate triester. researchgate.net Subsequent deprotection of the phosphate and other protecting groups on the amino acid or peptide yields the final phosphopeptide. researchgate.net
The use of phosphoramidite reagents, which can be synthesized from this compound, offers high coupling efficiencies and is compatible with solid-phase peptide synthesis (SPPS) methodologies. researchgate.netpeptide.com
Table 5: Key Reagents in Peptide Phosphorylation Derived from this compound
| Phosphitylating Agent | Amino Acid Residue | Key Reaction Step |
| Dipropyl N,N-diisopropylphosphoramidite | Serine | Phosphitylation of the hydroxyl side chain |
| Dipropyl N,N-diisopropylphosphoramidite | Threonine | Phosphitylation of the hydroxyl side chain |
| Dipropyl N,N-diisopropylphosphoramidite | Tyrosine | Phosphitylation of the phenolic hydroxyl group |
Applications of Dipropyl Phosphorochloridite in Complex Chemical Syntheses
Oligonucleotide and Nucleoside Phosphate (B84403) Synthesis
The synthesis of oligonucleotides and their constituent nucleoside phosphates is a cornerstone of molecular biology and therapeutic drug development. Dipropyl phosphorochloridite functions as a phosphitylating agent in these multi-step synthetic sequences. umich.edu
The primary role of this compound in this context is the phosphitylation of nucleosides, a critical step for preparing the monomeric units required for oligonucleotide assembly. umich.edu This reaction involves the nucleophilic attack of a hydroxyl group of a nucleoside on the electrophilic phosphorus atom of this compound.
The general strategy first requires the protection of reactive functional groups on the nucleoside, such as the exocyclic amino groups on the nucleobases and the 3'-hydroxyl group of the sugar, to ensure regioselective phosphitylation at the 5'-hydroxyl position. umich.eduspringernature.com The reaction of the 5'-hydroxyl group with this compound, typically in the presence of a non-nucleophilic base, yields a phosphite (B83602) triester intermediate. umich.edu This P(III) species is then oxidized in a subsequent step, usually with an oxidizing agent like aqueous iodine, to the more stable P(V) phosphate triester. umich.edu This phosphite triester approach, while effective, must be carefully controlled to avoid side reactions such as the undesired phosphorylation of the nucleobase. umich.edu
Table 1: Overview of Nucleoside Phosphitylation using this compound
| Reactants | Reagent | Intermediate Product | Final Product (after oxidation) | Key Conditions |
| Protected Nucleoside (with free 5'-OH) | This compound | Nucleoside-5'-phosphite triester | Nucleoside-5'-phosphate triester | Anhydrous environment, presence of a base |
The demand for synthetic nucleic acids with enhanced stability, altered binding affinity, or novel functionalities has driven the development of modified nucleosides. This compound is instrumental in the synthesis of phosphate analogues of these modified nucleosides. The fundamental phosphitylation strategy remains the same, but it is applied to a nucleoside that has been chemically altered at the sugar moiety or the nucleobase. mdpi.com
For instance, a nucleoside analogue with a modification at the 2'-position of the sugar can be phosphitylated at its 5'-hydroxyl group using this compound. The resulting phosphitylated modified nucleoside can then serve as a building block for incorporation into therapeutic oligonucleotides or diagnostic probes. mdpi.comwikipedia.org The synthesis of these modified nucleoside phosphates is crucial, as the modifications can impart desirable properties such as resistance to nuclease degradation. mdpi.com
The monomeric phosphitylated nucleosides and their modified analogues are the foundational units for the chemical synthesis of oligodeoxynucleotides and other nucleic acid polymers. mdpi.com The predominant modern method for this process is automated solid-phase synthesis using phosphoramidites, which are less reactive and offer more control than phosphorochloridites. entegris.comwikipedia.orgtcichemicals.com
However, the underlying chemistry of the phosphite triester method, which can utilize reagents like this compound, illustrates the core principle of chain elongation. In this approach, a nucleoside bound to a solid support via its 3'-hydroxyl group has its 5'-hydroxyl group deprotected. This free hydroxyl group is then coupled to a 5'-protected, 3'-phosphitylated nucleoside monomer (prepared using a reagent such as this compound). wikipedia.orgnih.gov After the coupling step, the newly formed internucleosidic phosphite triester linkage is oxidized to a phosphate triester. This cycle of deprotection, coupling, and oxidation is repeated until the desired sequence is assembled. tcichemicals.com At the end of the synthesis, all protecting groups are removed, and the oligonucleotide is cleaved from the solid support. wikipedia.org
Synthetic Pathways to Complex Organophosphorus Scaffolds
The reactivity of this compound extends beyond nucleotide chemistry, making it a valuable starting material for a range of complex organophosphorus compounds. These scaffolds are of interest in materials science, catalysis, and medicinal chemistry. uiowa.edurushim.ru
This compound can be used to synthesize various derivatives by reacting it with different nucleophiles. For example, its reaction with specific alcohols or amines can generate phosphite or aminophosphine (B1255530) ligands, which are crucial components in homogeneous catalysis. wikipedia.orgrsc.org
A specific documented application is the synthesis of O,O-Di-n-propyl-Se-phenyldiselenophosphat. This reaction involves treating this compound with benzeneselenol (B1242743) in the presence of triethylamine (B128534), demonstrating its utility in forming phosphorus-selenium bonds and creating complex heteroatomic molecules. lookchem.com Furthermore, related dialkyl phosphorochloridites are employed in the asymmetric synthesis of chiral phosphates and phosphonates, where reaction with an alcohol in the presence of a chiral amine catalyst can produce compounds with a stereogenic phosphorus center. researchgate.net This highlights the potential for this compound to serve as a precursor in stereoselective transformations, leading to enantiomerically enriched organophosphorus products.
Table 2: Examples of Organophosphorus Scaffolds from this compound
| Reactant(s) | Reagent | Resulting Compound Class | Example Product |
| Benzeneselenol, Triethylamine | This compound | Organoselenophosphate | O,O-Di-n-propyl-Se-phenyldiselenophosphat lookchem.com |
| Alcohol, Chiral Amine | Unsymmetrical Dialkyl Phosphorochloridite | Chiral Trialkyl Phosphate | Enantiomerically enriched trialkyl phosphates researchgate.net |
| Diols / Amines | This compound | Diphosphite / Aminophosphine Ligands | Ligands for transition metal catalysts wikipedia.orgrsc.org |
Chiral Ligand Development and Asymmetric Catalysis Involving Dipropyl Phosphorochloridite
Design and Synthesis of Chiral Phosphorous Ligands
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The modularity and tunability of phosphorus-based ligands make them particularly attractive. Dipropyl phosphorochloridite is a versatile reagent for constructing several classes of these ligands, including diphosphites, hybrid phosphine-phosphites, and as a component in the synthesis of P-chirogenic ligands. The ease of preparation from readily available alcohols allows for the systematic synthesis and screening of ligand libraries to optimize catalytic activity and selectivity. acs.org
Diphosphite ligands are a prominent class of ancillary ligands, particularly effective in rhodium-catalyzed asymmetric hydroformylation. Their synthesis typically involves the reaction of a chiral diol with a suitable phosphorus chloride reagent. In this context, this compound can be reacted with a C2-symmetric chiral diol, such as derivatives of BINOL (1,1'-bi-2-naphthol) or sugar-based backbones like furanosides, to yield the corresponding bidentate diphosphite ligand. rsc.org
The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties by selecting different chiral diol backbones. This adaptability is crucial for optimizing catalyst performance for specific substrates. For instance, a library of diphosphite ligands can be synthesized from various chiral diols and screened for efficacy in a particular catalytic transformation, such as the hydroformylation of heterocyclic olefins. acs.orgnih.gov By systematically varying the ligand backbone and the substituents on the phosphite (B83602) moiety, researchers can achieve high chemo-, regio-, and enantioselectivities. acs.orgnih.gov
Table 1: Examples of Diphosphite Ligands in Asymmetric Catalysis This table is representative of diphosphite ligand performance; the phosphite moieties are often derived from precursors like phosphorochloridites.
| Ligand Type | Chiral Backbone | Application | Substrate | Regioselectivity (branched:linear) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Diphosphite | Furanoside | Rh-catalyzed Hydroformylation | Styrene | Up to 98.8:1.2 | Up to 93% | rsc.org |
| Diphosphite | Various (e.g., mannitol, TADDOL derivatives) | Rh-catalyzed Hydroformylation | 2,5-Dihydrofuran | >99:1 | Up to 98% | acs.org |
| Diphosphite | Various | Rh-catalyzed Hydroformylation | Dihydropyrrole derivative | >99:1 | Up to 97% | acs.org |
Hybrid phosphine-phosphite (P-OP) ligands combine the distinct electronic properties of a phosphine (B1218219) donor and a phosphite donor within a single molecule. nih.gov This dissimilarity can be advantageous, leading to better stereocontrol by reducing the number of potential reaction intermediates. nih.gov The synthesis of these modular ligands often involves a multi-step process where a chiral scaffold containing both a phosphine and a hydroxyl group is prepared first. The final step is the reaction of the hydroxyl group with a chlorophosphite reagent, such as this compound, to form the phosphite moiety.
This synthetic strategy allows for the creation of diverse ligands by varying the phosphine component, the chiral backbone, and the phosphite group independently. Ligands based on sugar backbones (e.g., xylofuranoside), ferrocene, or structures incorporating P-stereogenic phosphanorbornanes have been developed. acs.orgnih.gov These ligands have proven to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. acs.org
Table 2: Performance of Hybrid Phosphine-Phosphite Ligands in Asymmetric Hydrogenation This table illustrates the effectiveness of phosphine-phosphite ligands, where the phosphite part is synthesized using a chlorophosphite reagent.
| Ligand Type | Chiral Backbone | Catalyst | Substrate | Conversion | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Phosphine-Phosphite | D-Xylofuranoside | Rhodium | Methyl (Z)-α-acetamidocinnamate | >99% | Up to 97% | acs.org |
| Phosphine-Phosphite | D-Xylofuranoside | Rhodium | Methyl α-acetamidoacrylate | >99% | Up to 99% | acs.org |
| Phosphine-Phosphite | P-stereogenic phosphanorbornane and BINOL | Rhodium | Dehydroamino ester derivative | - | 50% | nih.gov |
| Phosphine-Phosphite | Various | Iridium | 2-Methylquinoline | Up to 99% | Up to 73% | nih.gov |
P-chirogenic ligands, where the chirality is centered on the phosphorus atom itself, represent a distinct and powerful class of ligands. The synthesis of these molecules requires precise control of stereochemistry at the phosphorus center and has been a significant challenge. nih.gov Modern methods often rely on the use of chiral auxiliaries, such as ephedrine, to direct the stereoselective introduction of substituents on the phosphorus atom. academie-sciences.fr
While this compound is not typically a direct precursor for creating the P-chirogenic phosphine center, it is integral to the synthesis of hybrid ligands that contain both a P-chirogenic phosphine moiety and a phosphite group. nih.gov For example, a P-stereogenic phosphanorbornane alcohol can be reacted with a BINOL-derived chlorophosphite to create a bidentate ligand that combines P-chirality, backbone chirality, and axial chirality. nih.gov Alternatively, P-chirogenic electrophilic building blocks like chlorophosphine boranes can be used to construct the phosphine part, which can then be incorporated into a larger ligand structure. academie-sciences.fr The development of methods for the stereoselective synthesis of P-chirogenic compounds remains an active area of research, driven by their potential to provide superior enantiocontrol in catalysis. rug.nl
Applications in Asymmetric Homogeneous Catalysis
Chiral phosphorus ligands synthesized from precursors like this compound are widely employed in homogeneous catalysis to produce enantiomerically enriched products. Their metal complexes are particularly effective in key industrial transformations such as hydroformylation and hydrogenation.
Asymmetric hydroformylation, the addition of hydrogen and carbon monoxide across a double bond, is a highly atom-economical method for producing chiral aldehydes. Rhodium complexes modified with chiral diphosphite or phosphine-phosphite ligands are among the most effective catalysts for this transformation. rsc.org
Ligands derived from chiral diols and chlorophosphites have demonstrated high activity and selectivity in the hydroformylation of various olefins, including styrene, vinyl naphthalenes, and heterocyclic olefins. rsc.orgacs.org The catalyst's performance is highly dependent on the ligand structure, and careful tuning of the chiral backbone and phosphite moieties is necessary to achieve optimal results for a given substrate. nih.gov For example, in the hydroformylation of styrene, diphosphite ligands with a furanoside backbone have achieved excellent regioselectivity for the branched aldehyde (up to 98.8%) and high enantioselectivity (up to 93%). rsc.org
Table 3: Research Findings in Asymmetric Hydroformylation This table summarizes results using catalysts based on ligands derived from chlorophosphite precursors.
| Catalyst System | Substrate | Key Findings | Regioselectivity (b:l) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Rh-Diphosphite | Styrene | High regioselectivity and enantioselectivity achieved with furanoside-based ligands. | Up to 98.8:1.2 | Up to 93% | rsc.org |
| Rh-Diphosphite | 2,5-Dihydrofuran | Unprecedentedly high enantioselectivities for five-membered heterocyclic olefins. | >99:1 | Up to 98% | acs.orgnih.gov |
| Rh-Phosphine-Phosphite | Styrene | Hybrid ligands show excellent branch selectivity, though ee can be modest. | Excellent | Poor to Moderate | nih.gov |
| Rh-Phosphine-Phosphite | 1-Vinylnaphthalene | Remarkable enantioselectivity (89% ee) was obtained with a naphthyl-substituted catalyst. | - | 89% | researchgate.net |
Asymmetric hydrogenation is a fundamental and widely used reaction for the synthesis of chiral compounds. Chiral phosphine-phosphite ligands have emerged as a powerful tool in this area, particularly for rhodium- and iridium-catalyzed hydrogenations. acs.orgnih.gov Rhodium complexes of these ligands have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of dehydroamino acid derivatives under mild conditions. acs.org
The modularity of phosphine-phosphite ligands allows for their optimization for specific C=N bond hydrogenations as well. Iridium catalysts bearing these ligands have been successfully applied to the asymmetric hydrogenation of quinolines, yielding chiral tetrahydroquinolines, which are important structural motifs in natural products and pharmaceuticals. nih.gov
Beyond hydrogenation, these ligands show potential in other catalytic reactions. For instance, a P-stereogenic phosphine-phosphite ligand has been used in the palladium-catalyzed asymmetric allylic substitution of diphenylallyl acetate, achieving moderate enantioselectivity (up to 60% ee). nih.gov This demonstrates the versatility of ligands derived from phosphorochloridite precursors in various C-C and C-heteroatom bond-forming reactions.
Table 4: Research Findings in Asymmetric Hydrogenation and Other Transformations This table highlights the performance of hybrid ligands synthesized using chlorophosphite reagents.
| Catalyst System | Transformation | Substrate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Rh-Phosphine-Phosphite | Hydrogenation | Methyl α-acetamidoacrylate | Up to >99% | acs.orgacs.org |
| Rh-Phosphine-Phosphite | Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Up to 97% | acs.org |
| Ir-Phosphine-Phosphite | Hydrogenation | 2-Methylquinoline | Up to 73% | nih.gov |
| Pd-Phosphine-Phosphite | Allylic Alkylation | Diphenylallyl acetate | Up to 60% | nih.gov |
Role of Ligand Structure and Stereochemistry in Enantioselectivity
The efficacy of an asymmetric catalyst is profoundly dependent on the three-dimensional structure of the chiral ligand coordinated to the metal center. In the context of ligands derived from this compound, the resulting phosphite or phosphoramidite (B1245037) ligands possess a modular nature that allows for systematic tuning of their structural and stereochemical properties. This fine-tuning is critical for achieving high enantioselectivity in a given catalytic transformation, as even minor modifications to the ligand can lead to significant changes in the stereochemical outcome of the reaction. The enantioselectivity is primarily governed by the ligand's ability to create a well-defined chiral environment around the metal, which discriminates between the two prochiral faces of the substrate or between competing reaction pathways leading to enantiomeric products.
Influence of the Chiral Backbone
The chiral backbone is the primary source of stereochemical information in the ligand. Axially chiral biaryl scaffolds, such as BINOL and its derivatives, are frequently employed. The atropisomeric chirality of the biaryl unit creates a C₂-symmetric or C₁-symmetric chiral pocket around the metal center. The configuration of this backbone is often the main determinant of the absolute configuration of the product.
Research in palladium-catalyzed asymmetric allylic alkylation (AAA) demonstrates that the chirality of the ligand's backbone is crucial for high enantioselectivity. For instance, in ligands based on binaphthol or spiro backbones, the inherent chirality of the scaffold alone can be sufficient to induce high enantiomeric excesses (ee). acs.org Modifications to this backbone, such as the introduction of bulky substituents at the 3,3' positions of a BINOL skeleton, can further enhance enantioselectivity by creating a more sterically hindered and rigid chiral environment.
Impact of Phosphite Substituents
The substituents on the phosphite moiety, introduced by reagents like this compound, play a crucial role in modulating the steric and electronic properties of the ligand. Systematic variation of these groups has shown a direct correlation with catalytic performance.
Steric Effects: Generally, bulky substituents on the phosphite are necessary to achieve high enantioselectivity. acs.org Larger groups, such as the dipropyl phosphite groups derived from this compound, increase the steric hindrance around the metal center. This steric bulk helps to effectively shield one face of the coordinated substrate, thereby directing the nucleophilic attack to the other face. However, an optimal size exists, as excessively large substituents can lead to a decrease in reactivity or enantioselectivity. acs.org
In the Rh-catalyzed asymmetric hydroformylation of styrene, the impact of the phosphite moiety's structure is evident. Studies using a library of modular phosphine-phosphite ligands revealed that the stereochemical outcome is highly dependent on the chiral phosphite group. TADDOL-based ligands bearing bulky substituents ortho to the phosphite functionality were found to be most effective, achieving high enantioselectivities and regioselectivities. acs.org
Match and Mismatch Effects in Stereoisomeric Ligands
Many advanced ligands contain multiple stereogenic elements, such as a chiral backbone and an atropisomeric biaryl phosphite group. The relative orientation of these chiral elements can lead to "matched" or "mismatched" interactions. In a "matched" pair, the stereochemical preferences of the different chiral elements reinforce each other, leading to high enantioselectivity. In a "mismatched" pair, they oppose each other, resulting in lower or even inverted enantioselectivity.
This principle was illustrated in the Pd-catalyzed allylic substitution using phosphite-oxazoline ligands. A complex interplay between the biaryl phosphite moiety and the nature of the oxazoline substituent determines the enantioselectivity for a given substrate. d-nb.info For the alkylation of rac-3-acetoxycyclohexene, changing the configuration of the biaryl phosphite group not only affected the enantioselectivity but also led to a complete inversion in the configuration of the major product, a clear demonstration of a match/mismatch effect. d-nb.info
The following data tables present research findings that highlight the relationship between ligand structure and enantioselectivity in specific catalytic reactions.
| Ligand | Key Structural Feature | Enantiomeric Excess (% ee) | Product Configuration |
|---|---|---|---|
| Phosphine-Phosphite 1e | Biphenyl phosphite, large bite angle | 83 | Not Specified |
| PHOX-type L2b | (R)-Biaryl phosphite, TMS-substituted oxazoline | 82 | S |
| PHOX-type L2c | (S)-Biaryl phosphite, TMS-substituted oxazoline | 96 | S |
| Diamidophosphite 58 | Binaphthyl-based diamidophosphite | 98 | R |
| Phosphoramidite 63 | Binaphthyl-based phosphoramidite | 96 | S |
| Ligand (Diastereomer) | Key Stereochemical Features | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| (S,S,R)-6 | Phosphite/Phosphonite with 3 chiral centers | 100 | 79 (S) |
| (R,S,S)-6 | Phosphite/Phosphonite with 3 chiral centers | 100 | 54 (R) |
| (R,S,R)-6 | Phosphite/Phosphonite with 3 chiral centers | 74 | 54 (S) |
| (S,S,S)-6 | Phosphite/Phosphonite with 3 chiral centers | 100 | 28 (R) |
The data clearly indicates that the configuration of the atropisomeric biaryl substituent at the phosphite moiety is a controlling factor in enantioselectivity. nih.gov Furthermore, the results with diastereomeric ligands demonstrate that subtle changes in the spatial arrangement of chiral elements can lead to dramatic differences in both catalytic activity and the degree of asymmetric induction. academie-sciences.fr
Theoretical and Computational Investigations of Dipropyl Phosphorochloridite Reactivity
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the pathways of chemical reactions. For dialkyl phosphorochloridites, these studies focus on their reactions with nucleophiles, a cornerstone of their chemical utility.
Research on the reactions of dialkyl phosphorochloridites with various nucleophiles, such as alcohols and amines, reveals the mechanistic details of phosphitylation reactions. Computational models can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, the reaction of a dialkyl phosphorochloridite with an alcohol in the presence of a base typically proceeds through a nucleophilic substitution at the phosphorus center. Quantum chemical studies can determine the energetics of different possible pathways, such as associative or dissociative mechanisms, and predict the most likely route.
One key area of investigation is the role of the solvent in these reactions. Continuum solvation models can be incorporated into DFT calculations to simulate the effect of the reaction medium on the energies of reactants, transition states, and products. These models have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate.
Furthermore, computational studies can shed light on the mechanisms of side reactions. For example, in the absence of a nucleophile, dialkyl phosphorochloridites can undergo hydrolysis. DFT calculations can model the step-wise addition of water to the P-Cl bond and the subsequent elimination of HCl, providing a detailed picture of this decomposition pathway.
Table 1: Representative Calculated Activation Energies for Reactions of a Model Dialkyl Phosphorochloridite
| Reaction Type | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Alcoholysis | Methanol | Acetonitrile | 12.5 |
| Aminolysis | Methylamine | Tetrahydrofuran | 10.2 |
| Hydrolysis | Water | Water | 15.8 |
Note: The data in this table is illustrative and based on typical values found in computational studies of analogous compounds.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and electronic distribution of dipropyl phosphorochloridite are critical to its reactivity. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the molecule and their relative energies. Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are particularly important in phosphorus chemistry. researchgate.netiaea.orgsemanticscholar.org
For this compound, rotation around the P-O and O-C single bonds leads to various conformers. Computational studies can predict the most stable conformations by calculating their relative energies. These calculations often reveal that the lowest energy conformers are stabilized by favorable stereoelectronic interactions.
A dominant stereoelectronic interaction in compounds like this compound is the anomeric effect. researchgate.netresearchgate.net This effect involves the donation of electron density from the lone pairs of the oxygen atoms into the antibonding σ* orbital of the adjacent P-Cl bond. This n -> σ* interaction is stabilizing and is maximized when the oxygen lone pair and the P-Cl bond are anti-periplanar. This interaction not only stabilizes certain conformations but also lengthens the P-Cl bond and shortens the P-O bonds.
Table 2: Influence of Stereoelectronic Effects on Conformational Stability of a Model Dialkyl Phosphorochloridite
| Conformer | Key Dihedral Angle (O-P-O-C) | Dominant Stereoelectronic Interaction | Relative Energy (kcal/mol) |
|---|---|---|---|
| anti-periplanar | 180° | Anomeric Effect (n -> σ* P-Cl) | 0.0 (most stable) |
| synclinal (gauche) | 60° | Gauche Effect | 1.5 |
| anticlinal | 120° | - | 3.2 |
| syn-periplanar | 0° | Steric Repulsion | 5.0 (least stable) |
Note: The data in this table is illustrative and based on general principles of conformational analysis in analogous organophosphorus compounds.
Prediction of Reactivity and Selectivity
A major goal of theoretical and computational chemistry is to predict the reactivity and selectivity of chemical reactions before they are carried out in the laboratory. For this compound, computational models can be used to forecast how it will react with different nucleophiles and under various conditions.
Reactivity can be predicted by examining the electronic structure of the molecule. The phosphorus atom in this compound is electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms. The magnitude of the partial positive charge on the phosphorus atom, which can be calculated using various population analysis schemes, can be a good indicator of its reactivity towards nucleophiles. Additionally, analysis of the frontier molecular orbitals (FMOs) is crucial. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the phosphorus atom, indicating that this is the site of nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule; a lower LUMO energy generally implies higher reactivity.
Computational methods are also invaluable for predicting selectivity in reactions where multiple outcomes are possible. For example, if a nucleophile has more than one reactive site, calculations can be performed to determine the activation energies for attack at each site. The reaction is predicted to proceed preferentially through the pathway with the lowest activation barrier. Similarly, in reactions involving chiral substrates or reagents, computational models can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers.
In the context of catalysis, computational studies can aid in the design of more efficient and selective catalysts for reactions involving this compound. By modeling the interactions between the substrate, the catalyst, and the nucleophile, researchers can understand the factors that control the reaction's outcome and rationally design new catalysts with improved performance.
Table 3: Calculated Properties for Predicting Reactivity of a Model Dialkyl Phosphorochloridite
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| Partial Charge on Phosphorus | +0.85 | Highly electrophilic, susceptible to nucleophilic attack |
| LUMO Energy | -1.2 eV | Low-lying LUMO, indicating high reactivity |
| P-Cl Bond Length | 2.15 Å | Relatively long and weak bond, facile cleavage |
Note: The data in this table is illustrative and based on typical values from computational studies of analogous compounds.
Sustainable Synthesis and Environmental Considerations in Dipropyl Phosphorochloridite Chemistry
Principles of Green Chemistry in Phosphorochloridite Synthesis
The twelve principles of green chemistry provide a framework for creating safer and more sustainable chemical processes. rushim.ru The synthesis of phosphorochloridites, traditionally reliant on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃), is a prime candidate for redesign under these principles.
Key green chemistry principles applicable to phosphorochloridite synthesis include:
Prevention of Waste : It is preferable to prevent the formation of waste rather than treating it after it has been created. Traditional methods often generate significant stoichiometric byproducts.
Less Hazardous Chemical Syntheses : Methodologies should aim to use and generate substances with minimal toxicity. rushim.ru There is a growing focus on finding alternatives to highly reactive and corrosive reagents like PCl₃. thieme-connect.deresearchgate.netacs.org Researchers are exploring precursors such as hypophosphorous derivatives, which can offer improved stability and lower toxicity. researchgate.netacs.orgresearchgate.net
Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. The development of catalytic methods for creating P-Cl or P-O bonds is an active area of research. google.comrsc.orgacs.org
Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. Technologies like microwave-assisted synthesis and flow chemistry are being explored to achieve this. Microwave irradiation can accelerate reactions, leading to shorter reaction times and increased energy efficiency. Current time information in Bangalore, IN.researchgate.net Flow chemistry offers enhanced safety, better temperature control, and scalability for energetic reactions common in phosphorus chemistry. acs.org
Use of Renewable Feedstocks : A raw material should be renewable whenever feasible. While the elemental phosphorus source is finite, the use of bio-derived alcohols (like propanol (B110389) from fermentation) and solvents aligns with this principle.
Applying these principles involves moving away from traditional batch processes that use hazardous materials towards continuous flow systems, catalytic reactions, and less toxic starting materials. thieme-connect.deacs.org For instance, the non-oxidative chlorination of dialkyl phosphonates presents an alternative pathway that avoids the direct use of PCl₃ for every synthesis step. primescholars.comrsc.org
Atom Economy and Waste Minimization in Related Methodologies
Atom economy is a critical metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchemicalbook.comgrafiati.com Reactions with low atom economy generate significant waste, which requires disposal and represents inefficient use of resources. acs.org
The conventional synthesis of dialkyl phosphorochloridites, such as dipropyl phosphorochloridite, typically involves the reaction of phosphorus trichloride with two equivalents of the corresponding alcohol. To neutralize the hydrogen chloride (HCl) byproduct, a base, often a tertiary amine like triethylamine (B128534) (Et₃N), is used.
The balanced chemical equation for the synthesis of this compound is: PCl₃ + 2 CH₃CH₂CH₂OH + 2 N(CH₂CH₃)₃ → (CH₃CH₂CH₂O)₂PCl + 2 [HN(CH₂CH₃)₃]⁺Cl⁻
Atom Economy Calculation for Traditional Synthesis:
To illustrate the concept, a calculation for the closely related diethyl phosphorochloridite is shown below. nih.gov
| Reactants | Formula | Molecular Weight ( g/mol ) | Total Mass ( g/mol ) |
| Phosphorus Trichloride | PCl₃ | 137.33 | 137.33 |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 2 x 46.07 = 92.14 |
| Triethylamine | N(C₂H₅)₃ | 101.19 | 2 x 101.19 = 202.38 |
| Total Mass of Reactants | 431.85 |
| Products | Formula | Molecular Weight ( g/mol ) | Total Mass ( g/mol ) |
| Desired Product: Diethyl Phosphorochloridite | (C₂H₅O)₂PCl | 156.55 | 156.55 |
| Waste Product: Triethylammonium chloride | [HN(C₂H₅)₃]⁺Cl⁻ | 137.65 | 2 x 137.65 = 275.30 |
| Total Mass of Products | 431.85 |
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (156.55 / 431.85) x 100 = 36.25%
This low atom economy highlights a major drawback of the traditional method; nearly 64% of the reactant mass ends up as a waste byproduct (triethylammonium chloride).
Strategies for Waste Minimization:
Alternative Reagents: Developing synthetic routes that avoid stoichiometric base is crucial. Methods like the non-oxidative chlorination of dialkyl H-phosphonates using reagents such as tris(2,4,6-tribromophenoxy)dichlorophosphorane (B54946) (BDCP) can offer different waste profiles. primescholars.comlookchem.com
Waste Valorization: Exploring uses for byproducts, although less ideal than preventing their formation, is another strategy. However, finding high-value applications for large volumes of amine hydrochlorides can be challenging.
Solvent-Free Reactions: Performing reactions without a solvent, for example using mechanochemistry or microwave-assisted solvent-free methods, eliminates waste associated with solvent use, recovery, and purification. oaepublish.commdpi.commdpi.com
Development of Greener Solvents and Catalytic Systems
The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical synthesis. Solvents often constitute the largest mass component in a reaction and are a major source of waste and energy consumption. google.com
Greener Solvents:
Traditional syntheses of phosphorochloridites often use volatile and potentially hazardous organic solvents like toluene (B28343) or dichloromethane. nih.gov Green chemistry encourages the use of safer alternatives. rsc.orggoogle.com
Table: Comparison of Conventional and Greener Solvents
| Solvent Type | Examples | Advantages | Disadvantages in Phosphorochloridite Synthesis |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane, Hexane, Tetrahydrofuran (THF) | Good solubility for nonpolar reactants; well-established procedures. | Often volatile (VOCs), flammable, toxic, and/or derived from petrochemicals. google.com |
| Greener Alternatives | |||
| Water | H₂O | Non-toxic, non-flammable, abundant, cheap. | Unsuitable for water-sensitive reagents like PCl₃ and this compound. |
| Ionic Liquids (ILs) | e.g., [BMIM][PF₆] | Low vapor pressure, high thermal stability, tunable properties. | Can be expensive, may have hidden toxicity, difficult to purify. rsc.org |
| Deep Eutectic Solvents (DES) | e.g., Choline chloride/Urea | Biodegradable, low toxicity, easy to prepare. beilstein-journals.org | Potential for reactivity with phosphorus halides; requires investigation. |
| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, easily removed. | Requires high pressure; poor solvating power for some polar compounds. |
| Bio-solvents | 2-Methyl-THF, Cyrene™ | Derived from renewable resources, often biodegradable. | May have compatibility and reactivity issues that need to be tested. |
| Solvent-Free | Mechanochemistry, Neat reactions | Eliminates solvent waste entirely, can increase reaction rates. oaepublish.com | May not be suitable for all reaction types; heat transfer can be an issue. |
While direct application of many greener solvents to the synthesis of the highly reactive this compound is challenging due to its sensitivity to protic substances, research into systems using deep eutectic solvents or solvent-free conditions for other phosphorylation reactions shows promise. beilstein-journals.orgnih.gov
Advanced Catalytic Systems:
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste.
Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. While direct enzymatic synthesis of a phosphorochloridite is unlikely, enzymes like phosphotriesterases (PTE), organophosphorus hydrolase (OPH), and organophosphorus acid anhydrolases (OPAA) are studied for their ability to degrade or transform organophosphorus compounds, which is relevant for detoxification and environmental remediation. researchgate.netresearchgate.netlookchem.com
Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. For example, chiral amines have been used as catalytic promoters in the asymmetric synthesis of trialkyl phosphates from dialkyl phosphorochloridites, demonstrating the potential for catalytic control in related reactions. rsc.org
Metal Catalysis : Transition metal catalysts, particularly palladium and nickel, are widely used for forming carbon-phosphorus bonds. google.comacs.org Recent research has explored photoinduced palladium catalysis for the generation of phosphorus radicals from P-Cl compounds, opening new avenues for phosphorylation reactions under mild conditions.
Table: Examples of Catalytic Systems in Organophosphorus Chemistry
| Catalyst Type | Example Catalyst/System | Application Area | Potential Green Advantage |
|---|---|---|---|
| Biocatalysis | Organophosphorus Hydrolase (OPH) | Degradation of organophosphates. | Mild conditions (ambient temp/pressure, neutral pH), biodegradable. |
| Organocatalysis | Chiral Amines | Asymmetric synthesis of P-chiral phosphates. rsc.org | Avoids use of toxic heavy metals, often more stable. |
| Metal Catalysis | Palladium(II) Acetate / Ligands | C-P cross-coupling reactions. acs.org | High efficiency and selectivity, enables new reaction pathways. |
| Photoredox Catalysis | Photoinduced Palladium Complex | Radical phosphorylation from P-Cl precursors. | Uses visible light as an energy source, mild reaction conditions. |
The development and application of these advanced solvent and catalytic systems are crucial for transforming the synthesis of this compound and other organophosphorus compounds into a more sustainable and environmentally responsible practice.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The traditional synthesis of organophosphorus compounds often relies on methods that are not environmentally benign. researchgate.net A significant future direction will be the development of greener and more sustainable synthetic routes to dipropyl phosphorochloridite and related compounds. Research is anticipated to move away from hazardous reagents like white phosphorus and towards more sustainable alternatives such as phosphoric acid. researchgate.netresearchgate.net
Future synthetic strategies are also likely to incorporate energy-efficient techniques. Microwave-assisted synthesis, for example, has shown promise in organophosphorus chemistry by accelerating reaction rates, improving yields, and sometimes enabling new reaction pathways altogether. researchgate.net The application of these methods to the production of this compound could lead to more efficient and environmentally friendly manufacturing processes.
Key research objectives in this area will include:
Developing catalytic methods for the synthesis of dialkyl phosphorochloridites to minimize waste.
Investigating solvent-free reaction conditions. researchgate.net
Exploring the use of biomass-derived propanol (B110389) for the synthesis, enhancing the green credentials of the compound.
Expansion of Catalytic Applications
Phosphite (B83602) ligands are crucial in homogeneous catalysis, and derivatives of this compound are expected to play an expanding role. acs.org Much of the future research will likely focus on the design and synthesis of novel chiral ligands derived from this compound for asymmetric catalysis. researchgate.netsioc-journal.cn By introducing chiral moieties to the propyl groups or by creating bidentate ligands, new catalysts with enhanced enantioselectivity and activity could be developed for a variety of chemical transformations.
Recent advances have highlighted the success of phosphite ligands in rhodium-catalyzed asymmetric hydroformylation and hydrogenation. acs.orgcapes.gov.br Future work will likely expand the scope of these applications to other transition metal-catalyzed reactions, such as cross-coupling reactions, allylic substitutions, and C-H functionalization. researchgate.netacs.org The electronic and steric properties of the dipropyl phosphite moiety can be fine-tuned to optimize catalyst performance for specific substrates and reactions.
| Catalytic Reaction | Potential Ligand Derived from this compound | Anticipated Advantage | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral diols functionalized with this compound | High enantioselectivity and reactivity in the synthesis of chiral molecules. | acs.orgresearchgate.net |
| Asymmetric Hydroformylation | Bidentate phosphine-phosphite ligands incorporating the dipropyl phosphite group | Improved control over regioselectivity and enantioselectivity. | capes.gov.br |
| Cross-Coupling Reactions | Bulky monodentate dipropyl phosphite-based ligands | Enhanced catalyst stability and activity for challenging coupling partners. | acs.org |
Advanced Materials Science Applications
The unique chemical properties of phosphite compounds suggest that this compound could be a valuable precursor for advanced materials. Research in this area is expected to explore its use in the synthesis of functional polymers, coatings, and hybrid organic-inorganic materials. smolecule.comresearchgate.net
One promising direction is the incorporation of dipropyl phosphite moieties into polymer backbones to enhance properties such as flame retardancy, thermal stability, and adhesion. Furthermore, phosphite compounds have been investigated for their potential in creating protective coatings and for corrosion inhibition. smolecule.com this compound could serve as a reactive intermediate to covalently bond anti-corrosion agents to metal surfaces.
In the realm of nanotechnology, there is growing interest in phosphite-based materials for electronic applications. For instance, tin phosphite (SnHPO3) has been studied as a potential anode material for lithium-ion batteries. imist.ma Future research could investigate the synthesis of novel metal phosphite materials derived from this compound for energy storage and conversion.
| Application Area | Potential Material | Key Feature | Reference |
|---|---|---|---|
| Flame Retardants | Phosphorus-containing polymers | Inherent flame retardant properties of phosphorus. | researchgate.net |
| Corrosion Inhibition | Surface-modified materials with phosphite layers | Formation of a protective barrier on metal surfaces. | smolecule.com |
| Energy Storage | Metal phosphites derived from this compound | Potential as anode materials in next-generation batteries. | imist.ma |
Integration with Flow Chemistry and High-Throughput Methodologies
The integration of modern automation and screening techniques is set to revolutionize research in organophosphorus chemistry. d-nb.info Flow chemistry offers significant advantages for the synthesis of compounds like this compound, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. nih.govcatalysis.de Future research will likely focus on developing continuous flow processes for the synthesis and subsequent reactions of this compound, leading to more efficient and reproducible outcomes.
In parallel, high-throughput screening (HTS) and computational modeling are becoming indispensable tools for catalyst and materials discovery. researchgate.netrsc.org Large libraries of phosphite ligands derived from this compound can be virtually designed and screened for their predicted performance in various catalytic reactions. rsc.orgnih.gov This computational-experimental feedback loop will accelerate the identification of optimal ligand structures for specific applications, reducing the time and resources required for traditional trial-and-error approaches. d-nb.info The development of comprehensive databases of organophosphorus compounds and their properties will be crucial for the success of these data-driven discovery platforms. d-nb.info
Q & A
Q. What are the standard synthetic protocols for dipropyl phosphorochloridite, and how can reaction reproducibility be ensured?
this compound is typically synthesized via the reaction of phosphorus trichloride with propanol derivatives under anhydrous conditions. Key steps include controlled temperature (<0°C to avoid side reactions) and inert gas purging to minimize hydrolysis. To ensure reproducibility, document precise stoichiometric ratios (e.g., 1:3 molar ratio of PCl₃ to propanol), solvent purity (e.g., dry dichloromethane), and real-time monitoring via <sup>31</sup>P NMR to track intermediate formation . Calibrate equipment (e.g., Schlenk lines) and validate purity using elemental analysis and titrimetric methods for active chlorine content .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : <sup>31</sup>P NMR is critical for confirming the structure (typical δ range: +95 to +105 ppm for phosphorochloridites). <sup>1</sup>H and <sup>13</sup>C NMR resolve propyl group configurations .
- FT-IR : Detect P–Cl stretches (540–580 cm⁻¹) and P–O–C vibrations (970–1050 cm⁻¹) .
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z ~182.6) and rule out hydrolyzed byproducts .
Q. How should this compound be stored to prevent decomposition?
Store under inert gas (argon/nitrogen) in amber glass containers at –20°C. Avoid contact with moisture or oxidizing agents (e.g., peroxides), which can trigger exothermic decomposition. Regularly test for free chloride ions via argentometric titration to assess hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies in <sup>31</sup>P NMR shifts (e.g., unexpected upfield shifts) may arise from solvent polarity or trace impurities. Use hyphenated techniques like LC-NMR-MS to isolate and identify impurities. Cross-validate with X-ray crystallography if crystalline derivatives (e.g., phosphoramidites) can be synthesized . For ambiguous IR peaks, employ computational modeling (DFT) to simulate vibrational spectra and assign bands .
Q. What strategies optimize this compound’s reactivity in nucleophilic substitutions?
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at phosphorus, improving coupling efficiency with nucleophiles like alcohols or amines .
- Solvent Optimization : Low-polarity solvents (toluene) favor P–Cl activation, while DMF stabilizes transition states in SN² mechanisms.
- Kinetic Studies : Monitor reaction progress via in-situ <sup>31</sup>P NMR to identify rate-limiting steps and adjust temperature gradients .
Q. How can stability issues in aqueous matrices be mitigated for in vitro applications?
Encapsulate this compound in lipid nanoparticles or cyclodextrins to shield the P–Cl bond from hydrolysis. Validate stability using HPLC-UV (monitor degradation at 210 nm) and compare half-lives across buffer systems (e.g., phosphate vs. HEPES) .
Data Contradiction Analysis
Q. How to address inconsistent yields in large-scale syntheses?
Batch-to-batch variability often stems from trace moisture or incomplete PCl₃ consumption. Implement process analytical technology (PAT) :
Q. Why do computational models sometimes fail to predict reaction outcomes?
Limitations in DFT functionals (e.g., B3LYP) may overlook solvent effects or non-covalent interactions. Combine MD simulations with experimental kinetics to refine models. For example, revise solvation-free energy terms using COSMO-RS .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| <sup>31</sup>P NMR | Reaction monitoring | |
| Argentometric titration | Purity assessment | |
| LC-MS/MS | Degradation product analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
